molecular formula C9H18ClN B2469825 2-Cyclopropyl-6-methylpiperidine;hydrochloride CAS No. 2375259-19-9

2-Cyclopropyl-6-methylpiperidine;hydrochloride

Cat. No.: B2469825
CAS No.: 2375259-19-9
M. Wt: 175.7
InChI Key: IVSGKISJYJIYSO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methylpiperidine hydrochloride (C₉H₁₈ClN, molecular weight: 175.70 g/mol) is a piperidine derivative characterized by a cyclopropyl group at the 2-position and a methyl group at the 6-position of the piperidine ring, with a hydrochloride salt enhancing its solubility and stability . The compound’s CAS registry number is 1955505-69-7, and it is listed in building block catalogs for pharmaceutical and chemical research .

Properties

IUPAC Name

2-cyclopropyl-6-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-7-3-2-4-9(10-7)8-5-6-8;/h7-10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSGKISJYJIYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methylpiperidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-methylpiperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Cyclopropyl-6-methylpiperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylpiperidine;hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of structurally related piperidine hydrochlorides is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
2-Cyclopropyl-6-methylpiperidine hydrochloride C₉H₁₈ClN 175.70 Cyclopropyl (C2), methyl (C6) Potential CNS activity inferred from analogs
Ethylphenidate Hydrochloride (Impurity E) C₁₄H₂₀ClNO₂ 277.77 Ethyl ester, phenyl, piperidin-2-yl Methylphenidate analog; stimulant properties
Risperidone Piperidopyrimidinone Intermediate Hydrochloride C₁₁H₁₅Cl₂N₃O 288.17 Chloroethyl, pyrido-pyrimidinone Intermediate for antipsychotic risperidone
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride C₁₂H₁₄ClFN₂O 268.71 Fluoro, benzisoxazole, piperidin-4-yl Bioisostere for CNS-targeted ligands
2-Fluoro-6-azaspiro[3.4]octane hydrochloride C₇H₁₃ClFN 177.64 Fluoro, spirocyclic structure Enhanced metabolic stability due to spiro ring

Key Observations :

  • Solubility : All hydrochlorides exhibit improved aqueous solubility compared to free bases, critical for drug formulation .
  • Molecular Weight : The target compound (175.70 g/mol) is smaller than antipsychotic intermediates (e.g., 288.17 g/mol for risperidone intermediate), suggesting better blood-brain barrier penetration .

Stability and Analytical Considerations

  • Stability : Hydrochloride salts generally improve thermal and solution stability. For example, amitriptyline hydrochloride (a tricyclic antidepressant) shows >95% stability under accelerated conditions . While direct data for the target compound is lacking, its structural simplicity suggests comparable stability to smaller piperidine salts .

  • Analytical Methods : Reverse-phase HPLC (RP-HPLC) is validated for quantifying similar hydrochlorides (e.g., ranitidine, amitriptyline) with precision (RSD <2%) . This method could be adapted for the target compound.

Biological Activity

2-Cyclopropyl-6-methylpiperidine;hydrochloride is a piperidine derivative recognized for its unique structural features, which confer distinct chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its potential therapeutic applications and interactions with biological systems.

  • Molecular Formula : C9H17N·HCl
  • Molecular Weight : 175.70 g/mol
  • Structure : The compound consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with a cyclopropyl group and a methyl group as substituents.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate their activity, leading to various physiological effects. The exact pathways depend on the biological context in which the compound is studied.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation through modulation of key signaling pathways. For instance, it has shown promise in degrading oncogenic drivers like BCL6 in lymphoid malignancies, enhancing its potential as an anticancer agent .
  • Neuropharmacological Effects : Studies suggest that this compound may influence neurotransmitter systems, potentially impacting mood and cognition. Its structural similarities to other piperidine derivatives allow it to interact with neurotransmitter receptors .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound could effectively deplete BCL6 in tumor models, showing improved pharmacokinetics compared to earlier compounds. This suggests enhanced binding affinity and sustained action in vivo .
  • Neurotransmitter Interaction :
    • In vitro assays indicated that the compound could modulate dopamine receptor activity, which is crucial for developing treatments for neuropsychiatric disorders .
  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting specific enzymes involved in inflammatory processes, indicating possible applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-Cyclopropyl-6-methylpiperidineCyclopropyl and methyl substituentsAnticancer, neuropharmacological effects
2-CyclopropylpiperidineLacks methyl substitutionLess potent in receptor modulation
2-MethylpiperidineNo cyclopropyl groupDifferent pharmacological profile

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-cyclopropyl-6-methylpiperidine hydrochloride?

The synthesis typically involves:

  • Cyclopropane ring formation : Reacting a pre-functionalized piperidine precursor with cyclopropane-generating reagents (e.g., via Simmons–Smith conditions).
  • Methylation : Introducing the methyl group at the 6-position using alkylating agents like methyl iodide under basic conditions (e.g., K₂CO₃).
  • Hydrochloride salt formation : Treating the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization to ensure purity .
    Optimization : Key factors include reaction temperature control (e.g., 0–5°C during methylation to avoid side reactions) and solvent selection (e.g., THF for cyclopropanation due to its polarity). Yield improvements (>80%) are achievable via continuous flow reactors for precise reagent mixing .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) and salt formation (absence of free base signals) .
  • Infrared Spectroscopy (IR) : Detects hydrochloride salt formation (N–H stretching at 2500–3000 cm⁻¹ and Cl⁻ counterion absorption bands) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 210–230 nm .

Q. How should researchers address discrepancies in reported reaction yields for this compound?

  • Variable reaction conditions : Differences in solvent purity (e.g., anhydrous vs. hydrated solvents) or reagent stoichiometry (e.g., excess HCl) can alter yields. Standardize protocols using anhydrous solvents and stoichiometric controls .
  • Impurity profiling : Use LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust reaction times/temperatures accordingly .

Advanced Research Questions

Q. What computational methods can elucidate reaction mechanisms for cyclopropane introduction in piperidine derivatives?

  • Density Functional Theory (DFT) : Models transition states during cyclopropanation to identify energy barriers and optimal geometries.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF stabilizing intermediates via hydrogen bonding) .
    Application : Pair computational predictions with experimental validation (e.g., kinetic studies) to refine synthetic routes .

Q. How can researchers design experiments to study the compound’s pharmacokinetic properties?

  • In vitro assays :
    • Plasma stability : Incubate the compound in human plasma (37°C, pH 7.4) and monitor degradation via HPLC.
    • CYP450 inhibition : Use liver microsomes to assess metabolic interactions (e.g., CYP3A4 inhibition potential) .
  • In silico modeling : Predict logP (lipophilicity) and blood-brain barrier permeability using software like Schrödinger’s QikProp .

Q. What strategies mitigate instability during long-term storage of the hydrochloride salt?

  • Lyophilization : Freeze-drying the compound under vacuum preserves stability by removing hydrolytic water.
  • Storage conditions : Store at –20°C in amber vials with desiccants (e.g., silica gel) to prevent photodegradation and moisture absorption .

Notes

  • Methodological Focus : Answers emphasize reproducible protocols and interdisciplinary approaches (e.g., combining DFT with experimental kinetics).

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